molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No. B1433044
CAS RN: 1422772-79-9
M. Wt: 256.06 g/mol
InChI Key: AIAXARHLQDMTCY-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 1422772-79-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is "methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate" .

Physical and Chemical Properties This compound appears as an off-white solid . It should be stored at 0-8 °C . The InChI code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) .

Scientific Research Applications

Medicinal Chemistry Potential Therapeutic Applications

Pyrrolopyrazine derivatives, including compounds like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, are recognized for their potential use in medicine due to their presence as key N-heterocycles. These compounds are often explored for their therapeutic properties and could be used in the development of new drugs .

Agricultural Chemistry Pesticide Development

The structural features of pyrrolopyrazine derivatives make them candidates for use in agriculture, particularly in the development of pesticides. Their bioactive properties could be harnessed to protect crops from pests and diseases .

Synthetic Methods Advanced Chemical Synthesis

Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods. These synthetic approaches could be applied to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate to create novel compounds with unique properties .

Biological Activity Exploring Bioactive Properties

The pyrrolopyrazine scaffold is known for a wide range of biological activities. Research into these activities could lead to the discovery of new biological mechanisms or pathways influenced by compounds like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate .

Natural Sources Isolation from Organisms

Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life. Studying these natural compounds can provide insights into their ecological roles and potential applications .

Kinase Inhibition Targeting FGFR Enzymes

Some pyrrolopyrazine derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFR), which are enzymes involved in cell division and growth. This application could be relevant in cancer research where controlling cell proliferation is crucial .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXARHLQDMTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=C(N=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g, 2.18 mmol) in 50 ml, of methanol was added H2SO4 (1.5 mL) slowly at room temperature. The reaction mixture was stirred at reflux for 16 h. The solvent was evaporated at 40° C. under reduced pressure then the residue was suspended in 5 mL of water and treated with solid NaHCO3 until pH=7. The solution was extracted with ethyl acetate (90 mL), then the organics were washed with water (20 mL), brine (20 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the solvent was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (0.24 g, 43%) as a white solid.
Quantity
0.527 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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